molecular formula C16H25N5 B11743229 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11743229
M. Wt: 287.40 g/mol
InChI Key: JSBGDOBDGHKGJQ-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes cyclopropyl and isopropyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of cyclopropyl and isopropyl groups through alkylation reactions. The final step includes the coupling of the two pyrazole units via a methylamine linker under controlled conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds with various functional groups.

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to specific biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simpler analog with a single pyrazole ring.

    1-(Cyclopropylmethyl)-1H-pyrazole: Similar structure but lacks the isopropyl group.

    1-(Propan-2-yl)-1H-pyrazole: Similar structure but lacks the cyclopropyl group.

Uniqueness

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both cyclopropyl and isopropyl groups, which impart specific chemical properties and potential applications that are not observed in simpler analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

1-(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H25N5/c1-4-20-11-13(9-18-20)8-17-10-15-7-16(14-5-6-14)19-21(15)12(2)3/h7,9,11-12,14,17H,4-6,8,10H2,1-3H3

InChI Key

JSBGDOBDGHKGJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=NN2C(C)C)C3CC3

Origin of Product

United States

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